![molecular formula C19H18BrN3O3 B2446659 N-(3-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide CAS No. 1022077-48-0](/img/structure/B2446659.png)
N-(3-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide
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Overview
Description
Scientific Research Applications
- Role of Bromopyrazole : Bromopyrazole serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it a valuable tool for constructing complex molecules .
- Benefits : Bromopyrazole promotes rapid heat transfer in clean technology processes, leading to higher reaction rates and improved yields .
- Observation : The presence of the thiazolidinone ring in bromopyrazole enhances its anti-inflammatory and analgesic activity .
- Activity : These derivatives exhibit anticancer properties, making them potential candidates for further investigation .
Suzuki–Miyaura Coupling
Heat Transfer Enhancement
Anti-Inflammatory and Analgesic Properties
Anticancer Activity
Thiophene Derivatives
Mechanism of Action
Target of Action
Pyrazoline derivatives, which this compound is a part of, have been reported to exhibit a broad spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
For instance, some pyrazoline derivatives have been reported to inhibit the activity of enzymes like acetylcholinesterase, which plays a crucial role in nerve impulse transmission .
Biochemical Pathways
For instance, they can affect the production of reactive oxygen species (ROS), which are involved in various cellular processes and can lead to cellular damage when overproduced .
Result of Action
Given the broad biological activities of pyrazoline derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
N-[3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-13(24)21-14-7-6-10-16(11-14)26-12-17-18(20)19(25)23(22(17)2)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIPURBOHKURLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide |
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